Chlorphenethazine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
22632-00-4 |
|---|---|
Molecular Formula |
C16H18Cl2N2S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-(2-chlorophenothiazin-10-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C16H17ClN2S.ClH/c1-18(2)9-10-19-13-5-3-4-6-15(13)20-16-8-7-12(17)11-14(16)19;/h3-8,11H,9-10H2,1-2H3;1H |
InChI Key |
BEGCICKRIDISSK-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Related CAS |
2095-24-1 (Parent) |
Synonyms |
chlorfenethazine chlorfenethazine hydrochloride chlorphenethazine Elroquil Marophen |
Origin of Product |
United States |
Historical and Foundational Research Perspectives on Chlorphenethazine Hydrochloride
Early Discovery and Development Context of Phenothiazine (B1677639) Antihistamines
The journey of phenothiazine derivatives began not in medicine, but in the dye industry of the late 19th century. The synthesis of the phenothiazine nucleus laid the groundwork for future pharmacological exploration. It was in the 1940s that the therapeutic potential of phenothiazine derivatives as antihistamines came to light. The French pharmaceutical company Rhône-Poulenc was at the forefront of this research, leading to the synthesis of promethazine (B1679618), a potent first-generation antihistamine. This breakthrough marked a significant step in managing allergic reactions and opened the door for the development of a wide array of related compounds.
The initial success of promethazine spurred further investigation into other phenothiazine derivatives, with researchers manipulating the core structure to enhance specific properties or reduce side effects. This era of chemical modification led to the synthesis of numerous compounds, each with a unique pharmacological profile.
Initial Pharmacological Classification and Broad Activity Profiling Research
Chlorphenethazine (B1197114) hydrochloride is classified as a first-generation antihistamine, a group of drugs that competitively block histamine (B1213489) H1 receptors. This action prevents histamine from binding to its receptors and eliciting the classic symptoms of an allergic reaction, such as itching, sneezing, and rhinitis.
Research into the broader activity of first-generation phenothiazine antihistamines revealed a complex pharmacological profile. Beyond their primary antihistaminic effects, these compounds were found to interact with other receptor systems in the body. This promiscuous binding profile is responsible for some of the characteristic side effects of this drug class.
A comparative study on the antibacterial effects of various phenothiazine derivatives, including both tranquilizers and antihistamines, provided some insight into their broader biological activities. The study demonstrated that phenothiazine tranquilizers exhibited more potent antibacterial activity against Staphylococcus aureus than phenothiazine antihistamines. nih.gov This difference was correlated with the rate of drug adsorption onto bacterial cells and the surface tension of their solutions. nih.gov Furthermore, the study noted that phenothiazine tranquilizers caused a more rapid and extensive leakage of potassium ions from bacterial cells compared to the antihistamines. nih.gov
Historical Evolution of Research Methodologies Applied to Antihistaminic Compounds
The methods used to study antihistaminic compounds have evolved significantly over time. Early research relied heavily on in vivo models, such as observing the protective effects of a compound against histamine-induced bronchospasm in guinea pigs. These whole-animal studies were crucial for the initial identification and characterization of antihistamine activity.
As the understanding of pharmacology deepened, in vitro techniques became more prevalent. The development of isolated tissue preparations allowed researchers to study the effects of antihistamines on specific smooth muscle contractions induced by histamine. This provided a more controlled environment to quantify the potency of different compounds.
Synthetic Methodologies and Chemical Derivatization of Chlorphenethazine Hydrochloride
Established Synthetic Routes for Chlorphenethazine (B1197114) Hydrochloride
The synthesis of chlorphenethazine hydrochloride, like other phenothiazine (B1677639) antipsychotics, has evolved over the years, with classical methods paving the way for more advanced techniques. jmedchem.comjmedchem.com
Classical Synthesis Pathways and Their Mechanistic Investigations
The foundational structure of chlorphenethazine is the phenothiazine core. A common classical approach to synthesizing this tricyclic system involves the fusion of diphenylamine (B1679370) with sulfur. youtube.comyoutube.comslideshare.net This reaction is often catalyzed by an agent like iodine or aluminum chloride and proceeds by heating the reactants. youtube.com The mechanism involves an electrophilic substitution reaction where sulfur reacts with the diphenylamine.
Once the phenothiazine core is formed, the subsequent step involves its derivatization. For chlorphenethazine, this entails the introduction of a chloro group at the 2-position and a (2-(dimethylamino)ethyl) chain at the 10-position of the phenothiazine ring. nih.gov The chlorination is typically achieved through electrophilic aromatic substitution. The final step is the N-alkylation of the phenothiazine nitrogen with a suitable alkyl halide, such as 2-chloro-N,N-dimethylethanamine, often in the presence of a base like sodium amide. google.com The resulting chlorphenethazine base is then converted to its hydrochloride salt by treatment with hydrochloric acid. google.com
A review of synthetic methods for phenothiazine antipsychotics highlights the importance of these classical condensation and electrophilic aromatic substitution reactions in their development. jmedchem.comjmedchem.com
Advancements in Stereoselective Synthesis Approaches
While chlorphenethazine itself is not chiral, the principles of stereoselective synthesis are crucial in the broader context of phenothiazine derivatives and other central nervous system drugs. mit.edunih.gov For many pharmacologically active compounds, a single stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or even contribute to adverse effects. mit.edu
Advancements in stereoselective synthesis often involve the use of chiral catalysts or starting materials derived from natural sources like amino acids. researchgate.net For instance, methods for the stereoselective synthesis of desloratadine (B1670295) derivatives, which are structurally related to some antihistamines, have been developed. nih.gov While specific literature on the stereoselective synthesis of chlorphenethazine is not prominent, the general progress in asymmetric synthesis methodologies is applicable to the development of novel, chiral phenothiazine analogues. mit.edu
Development of Novel this compound Analogues and Derivatives for Research
The development of novel analogues and derivatives is a key strategy in medicinal chemistry to enhance therapeutic properties and explore structure-activity relationships (SAR). jmedchem.comnih.gov
Rational Design Principles for Structural Modification
The rational design of new phenothiazine analogues is guided by established structure-activity relationships. jmedchem.comslideshare.net For phenothiazines, key structural features influencing activity include:
Substitution at the 2-position: Electron-withdrawing groups at this position generally increase antipsychotic activity. slideshare.net
The N10 side chain: A three-carbon chain between the ring nitrogen and the terminal amino group is often optimal for neuroleptic activity. slideshare.net
The terminal amino group: This group is typically required to be tertiary. slideshare.net
The hybridization of the phenothiazine scaffold with other pharmacophores is a promising approach to developing new compounds with diverse biological activities. nih.gov This strategy aims to create hybrid molecules with additive or synergistic effects. nih.gov Modifications can include the introduction of different ring systems or functional groups to modulate properties like receptor binding, solubility, and metabolic stability. pharmaguideline.comrsc.org For example, linking the phenothiazine system to a chalcone (B49325) has been explored to create hybrids with potential cytotoxic activity. nih.gov
Exploration of Prodrug Strategies in Preclinical Contexts
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. nih.govresearchgate.net This strategy is employed to overcome various limitations of a parent drug, such as poor solubility, instability, or non-specific targeting. nih.govnih.gov
While specific preclinical studies on chlorphenethazine prodrugs are not extensively documented in the provided search results, the general principles of prodrug design are highly relevant. For instance, ester or amide prodrugs can be synthesized to enhance lipophilicity and improve absorption. nih.gov Another approach is enzyme-activated prodrug therapy, where a prodrug is designed to be activated by an enzyme that is overexpressed in target tissues, thereby increasing selectivity. nih.gov Psilocybin, a naturally occurring psychedelic, serves as a well-known example of a prodrug, being converted to the active compound psilocin in the body. wikipedia.org
Characterization and Control of Synthetic Impurities in Research-Grade this compound
Ensuring the purity of active pharmaceutical ingredients is critical. The synthesis of this compound can lead to the formation of various impurities that need to be identified and controlled.
Common impurities can arise from starting materials, intermediates, or side reactions during the synthesis. For instance, in the synthesis of related compounds like chlorpromazine (B137089), dimeric impurities have been identified. google.com The purification of the final product is essential to remove these impurities. Techniques such as recrystallization are commonly employed. youtube.comyoutube.com
Analytical methods are crucial for the detection and quantification of impurities. High-performance liquid chromatography (HPLC) is a standard technique used for this purpose. google.com The development of reference standards for known impurities is also important for accurate quality control. synzeal.comepichem.com For example, specific impurities of the related compound chlorpheniramine (B86927) have been synthesized and characterized to serve as reference materials. google.comepichem.com
Molecular and Cellular Mechanisms of Action of Chlorphenethazine Hydrochloride
Primary Receptor Interactions and Ligand Binding Kinetics
The primary pharmacological action of phenothiazine (B1677639) antihistamines is antagonism of the histamine (B1213489) H1 receptor. auburn.edu This interaction is responsible for their therapeutic effects in allergic conditions.
Quantitative Receptor Occupancy Studies in Cellular Systems
There is a lack of specific quantitative receptor occupancy studies for chlorphenethazine (B1197114) hydrochloride in cellular systems within the reviewed scientific literature. General information on phenothiazines indicates they bind to H1 receptors, but specific occupancy percentages and the concentrations required to achieve them for chlorphenethazine are not detailed.
Inverse Agonism and Allosteric Modulation Investigations
Secondary Pharmacological Interactions and Off-Target Binding Research
Investigations into Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Many first-generation antihistamines possess anticholinergic properties by acting as antagonists at muscarinic acetylcholine receptors. auburn.edu This activity is responsible for side effects such as dry mouth. While it is expected that chlorphenethazine, as a phenothiazine, would exhibit some level of muscarinic receptor antagonism, specific binding affinity data (such as Ki or Kd values) for chlorphenethazine at the different muscarinic receptor subtypes (M1-M5) are not available in the reviewed literature.
Exploration of Interactions with Neurotransmitter Transporters (e.g., Serotonin (B10506), Noradrenaline, Dopamine)
Some phenothiazine derivatives have been shown to interact with neurotransmitter transporters. For instance, the related compound chlorpromazine (B137089) is a potent dopamine (B1211576) D2 receptor antagonist. nih.govmdpi.com However, specific research detailing the binding affinity and functional impact of chlorphenethazine hydrochloride on the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT) is lacking. For comparison, the distinct compound chlorpheniramine (B86927) has been found to be a serotonin reuptake inhibitor with only weak affinity for the norepinephrine and dopamine transporters. wikipedia.org This information cannot be directly extrapolated to chlorphenethazine.
Studies on Sigma-1 Receptor Modulation
The sigma-1 receptor is a unique intracellular protein involved in modulating various signaling pathways. While some phenothiazines and other antihistamines are known to be ligands for this receptor, there are no specific studies available that quantify the binding affinity or modulatory effects of this compound at the sigma-1 receptor.
Intracellular Signaling Cascades Modulated by this compound
The binding of this compound to its target GPCRs initiates a series of intracellular events that ultimately determine the cellular response. These signaling cascades are complex and can vary depending on the specific receptor and cell type involved.
This compound's interaction with GPCRs is central to its mechanism of action. Like other phenothiazines, it is recognized to function as an antagonist at the histamine H1 receptor and as an activator of MRGPRX2. frontiersin.orgnih.gov
Histamine H1 Receptor (H1R) Antagonism: this compound acts as an antagonist at the H1 histamine receptor. researchgate.net This means it binds to the receptor but does not activate it, thereby blocking the binding of histamine. The H1 receptor is a GPCR that, upon activation by histamine, primarily couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. By blocking this pathway, this compound inhibits the downstream effects of histamine, such as those seen in allergic reactions.
Mas-Related G-Protein-Coupled Receptor Member X2 (MRGPRX2) Activation: Phenothiazines have been shown to activate MRGPRX2, a receptor primarily expressed on mast cells. frontiersin.orgnih.gov Activation of MRGPRX2 by compounds like this compound can trigger mast cell degranulation, a process involved in pseudo-allergic reactions. frontiersin.org The signaling downstream of MRGPRX2 is complex and can involve coupling to different G proteins, leading to the activation of various signaling pathways. nih.gov
| Receptor | Interaction with Chlorphenethazine (as a Phenothiazine) | Primary G-Protein Coupling | Key Downstream Signaling Events |
| Histamine H1 Receptor (H1R) | Antagonist | Gq/11 | Inhibition of PLC activation, IP3 and DAG production, and intracellular calcium release. |
| Mas-Related G-Protein-Coupled Receptor Member X2 (MRGPRX2) | Agonist/Activator | Gi/o, Gq/11 | Activation of PLC, MAP Kinase (ERK, p38, JNK), and PI3K/AKT pathways. mdpi.comnih.govresearchgate.net |
The activation of the aforementioned signaling pathways by this compound leads to the modulation of various downstream cellular effectors and, consequently, changes in gene expression. However, specific gene expression studies on this compound are limited. Therefore, the following information is largely inferred from the known downstream effects of the signaling pathways it modulates.
Downstream Cellular Effectors:
The signaling cascades initiated by this compound's interaction with H1R and MRGPRX2 influence a variety of cellular effectors:
Phospholipase C (PLC) and Protein Kinase C (PKC): As an antagonist of H1R, Chlorphenethazine would inhibit the histamine-induced activation of PLC and PKC. Conversely, as an activator of MRGPRX2, it could potentially activate these same effectors, leading to a complex regulatory interplay. mdpi.com
MAPK Pathway (ERK, p38, JNK): Activation of MRGPRX2 by phenothiazines can lead to the phosphorylation and activation of the MAPK family members. nih.gov These kinases are crucial regulators of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov
PI3K/AKT Pathway: The PI3K/AKT pathway, another downstream target of MRGPRX2, is a key regulator of cell survival and metabolism. nih.govresearchgate.net
NF-κB: Activation of the NF-κB transcription factor can also occur downstream of MRGPRX2, leading to the expression of pro-inflammatory cytokines. nih.gov
| Signaling Pathway | Key Cellular Effectors | Potential Cellular Outcomes |
| MAPK Cascade | ERK, p38, JNK | Regulation of cell cycle, apoptosis, and inflammatory responses. nih.gov |
| PI3K/AKT Pathway | AKT, mTOR | Promotion of cell survival and regulation of metabolism. nih.gov |
| PLC/PKC Pathway | PLC, PKC, Calcium ions | Modulation of cellular processes through calcium signaling and protein phosphorylation. mdpi.com |
| NF-κB Pathway | NF-κB | Transcription of pro-inflammatory genes. nih.gov |
Gene Expression Studies:
Direct studies on the modulation of gene expression by this compound are not widely available. However, based on the activation of the signaling pathways described above, it can be inferred that this compound has the potential to influence the expression of genes regulated by transcription factors such as AP-1 (a target of the MAPK pathway) and NF-κB. These could include genes encoding for:
Cytokines and Chemokines: Such as interleukins (e.g., IL-6, IL-8), tumor necrosis factor-alpha (TNF-α), and various chemokines, which are involved in inflammatory responses. nih.gov
Cell Cycle Regulators: Genes that control cell proliferation and apoptosis. Some phenothiazines have been noted to affect the expression of genes like ACHE in cancer cell lines. acs.org
Adhesion Molecules: Molecules that mediate cell-to-cell and cell-to-matrix interactions. Some H1-receptor antagonists can modulate the expression of these molecules. nih.gov
It is important to note that the specific gene expression profile modulated by this compound would be cell-type specific and dependent on the relative expression of H1R and MRGPRX2. Further research is required to elucidate the precise gene regulatory networks affected by this compound.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Chlorphenethazine Hydrochloride
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro and Animal Models
Preclinical ADME studies are fundamental to characterizing a drug's behavior in the body. For phenothiazine (B1677639) derivatives, these studies reveal a class of compounds that are generally well-absorbed and extensively metabolized.
The metabolism of phenothiazine derivatives is complex and primarily occurs in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro studies using human liver microsomes and cDNA-expressed human CYP isoforms have identified the major metabolic pathways for structurally related phenothiazines like promazine (B1679182) and chlorpromazine (B137089). These pathways principally involve S-oxidation of the thiazine (B8601807) ring and N-demethylation of the aliphatic side chain. nih.govnih.gov
For instance, investigations into promazine metabolism revealed that multiple CYP isoforms contribute, with a preference for N-demethylation over 5-sulphoxidation by most enzymes studied. nih.gov In the case of chlorpromazine, CYP1A2 was identified as the primary enzyme responsible for both mono-N-demethylation, di-N-demethylation, and a significant portion of 5-sulfoxidation at therapeutic concentrations. nih.gov CYP3A4 also plays a role in chlorpromazine's 5-sulfoxidation. nih.gov Given these findings, it is highly probable that Chlorphenethazine (B1197114) hydrochloride undergoes similar metabolic transformations involving these key CYP enzymes.
The potential for enzyme induction is a critical aspect of preclinical evaluation. Studies have shown that some phenothiazine drugs can induce the activity of drug-metabolizing enzymes. This induction can alter the metabolism of the drug itself or co-administered substances, impacting their efficacy and safety profiles. While specific induction studies on chlorphenethazine are not widely available, this property is a known characteristic of the broader phenothiazine class.
Table 1: Human Cytochrome P450 (CYP) Isoforms Involved in the Metabolism of Phenothiazines Data based on studies of promazine and chlorpromazine.
| Metabolic Pathway | Major Contributing CYP Isoforms | Minor Contributing CYP Isoforms | Reference |
| 5-Sulphoxidation | CYP1A2, CYP3A4 | CYP1A1, CYP2B6, CYP2C9, CYP2E1, CYP2D6 | nih.govnih.gov |
| N-Demethylation | CYP1A2, CYP2C19, CYP2B6 | CYP1A1, CYP2D6, CYP3A4 | nih.govnih.gov |
A defining characteristic of first-generation antihistamines, including phenothiazine derivatives, is their ability to cross the blood-brain barrier (BBB), which is responsible for their central nervous system (CNS) effects. nih.govnih.gov In vitro BBB models, such as those using porcine or rat brain endothelial cell lines, are employed to predict CNS penetration. nih.govnih.gov
Studies comparing first and second-generation antihistamines demonstrate that first-generation compounds like promethazine (B1679618) readily permeate these in vitro BBB models. nih.gov This permeability is attributed to their physicochemical properties and, crucially, their lack of interaction with efflux pumps like P-glycoprotein (P-gp) at the BBB. nih.gov P-gp is a transporter protein expressed on brain endothelial cells that actively removes certain substances from the CNS. nih.govtg.org.au In vitro studies have shown that while second-generation antihistamines are substrates for P-gp, first-generation compounds are not, which explains their differing CNS penetration profiles. nih.gov Therefore, as a first-generation phenothiazine antihistamine, Chlorphenethazine hydrochloride is expected to readily permeate the BBB.
Following absorption, drugs distribute into various tissues. Specific tissue distribution studies for this compound are not extensively documented in available literature. However, based on the lipophilic nature of phenothiazines, widespread distribution throughout the body is anticipated. For related compounds, studies have indicated accumulation in highly perfused organs such as the liver, kidneys, and lungs. nih.gov
Excretion of phenothiazine derivatives is primarily driven by their extensive metabolism. The metabolites, which are generally more water-soluble than the parent compound, are then eliminated from the body, mainly via the urine and feces. The elimination of unchanged parent drug is typically minimal due to the high efficiency of hepatic first-pass metabolism. nih.govnih.gov
Mechanistic Studies of Compound-Compound Interactions
Compound-compound interactions are a significant focus of preclinical investigation, as they can lead to altered drug efficacy or toxicity. These interactions for phenothiazines are largely mediated by their effects on metabolic enzymes and drug transporters. nih.govnih.gov
Phenothiazines and other classic antihistamines are not only substrates but also inhibitors of CYP enzymes. nih.gov In vitro studies using human liver microsomes have demonstrated that many first-generation antihistamines can inhibit CYP2D6. nih.gov The inhibitory potency varies among compounds, with Ki (inhibition constant) values typically in the low micromolar range. nih.gov This inhibition is clinically relevant as it can slow the metabolism of other drugs that are substrates of CYP2D6, potentially leading to increased plasma concentrations and adverse effects.
For example, antihistamines such as diphenhydramine, chlorpheniramine (B86927), and promethazine have all been shown to be inhibitors of CYP2D6. nih.gov Given that this compound shares structural features with these compounds, it is predicted to have a similar inhibitory profile on CYP2D6.
Table 2: In Vitro Inhibition of Human CYP2D6 by Classic H1-Antihistamines
| Antihistamine | Inhibition Constant (Ki) µM | Type of Inhibition | Reference |
| Clemastine | ~2 | Mixed | nih.gov |
| Promethazine | ~4-6 | Mixed | nih.gov |
| Hydroxyzine | ~4-6 | Mixed | nih.gov |
| Tripelennamine | ~4-6 | Mixed | nih.gov |
| Diphenhydramine | ~11 | Competitive | nih.gov |
| Chlorpheniramine | ~11 | Mixed | nih.gov |
Drug transporters, such as P-glycoprotein (an ABC transporter), as well as transporters from the Solute Carrier (SLC) family (e.g., OATPs, OCTs), are critical for drug absorption, distribution, and excretion. tg.org.aunih.gov Interactions at the transporter level can significantly alter a drug's pharmacokinetics. nih.govresearchgate.net
While first-generation antihistamines are generally not considered substrates for P-gp at the blood-brain barrier nih.gov, some studies using Caco-2 cell monolayers (an in vitro model for intestinal absorption) suggest that certain sedating antihistamines, like hydroxyzine, can be subject to P-gp-mediated efflux in the gut. tandfonline.comdrugbank.com This indicates that P-gp could influence the oral absorption of some compounds in this class, potentially contributing to interindividual variability. tandfonline.com It is plausible that this compound could also be a substrate for intestinal transporters, a hypothesis that would require specific preclinical verification. The broader implication is that co-administration with potent transporter inhibitors or inducers could alter its systemic exposure. tg.org.aupharmgkb.org
Pharmacodynamic Research in Isolated Organ and Animal Models.
The pharmacodynamic profile of a compound describes the detailed physiological and biochemical effects it has on the body. For this compound, a member of the phenothiazine class of compounds, its pharmacodynamic properties have been primarily inferred from research on related molecules. These studies in isolated organ preparations and preclinical animal models are fundamental to understanding its mechanism of action and potential therapeutic effects.
Receptor Functionality and Signaling in Cellular and Tissue Preparations.
The primary mechanism of action for phenothiazine derivatives, including this compound, is the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype. nih.govnih.gov This action is believed to underlie their antipsychotic effects. The affinity for various neurotransmitter receptors can be quantified using in vitro radioligand binding assays in cellular and tissue preparations. These assays measure the concentration of a drug required to inhibit the binding of a known radioactive ligand to its receptor by 50% (IC50) or the equilibrium dissociation constant (Ki).
To provide a comparative perspective, the following table presents receptor binding affinities (Ki values) for other representative phenothiazine compounds. A lower Ki value indicates a higher binding affinity.
| Compound Name | D2 Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | H1 Receptor (Ki, nM) |
| This compound | Data not available | Data not available | Data not available |
| Chlorpromazine | 1.0 | 2.6 | 0.2 |
| Fluphenazine | 0.4 | 3.0 | 2.0 |
| Thioridazine | 1.2 | 8.6 | 1.5 |
This table illustrates the typical receptor binding profiles of phenothiazine antipsychotics. Specific experimental data for this compound is not currently available.
The interaction of phenothiazines with these receptors initiates a cascade of intracellular signaling events. For instance, the blockade of D2 dopamine receptors typically leads to an increase in the synthesis and turnover of dopamine in the brain as a compensatory mechanism. The functional consequences of receptor binding are often studied in isolated tissue preparations, such as smooth muscle strips, to observe the compound's ability to antagonize contractions induced by specific receptor agonists.
Analytical and Bioanalytical Methodologies for Chlorphenethazine Hydrochloride
Quantitative and Qualitative Determination in Research Matrices
The determination of chlorphenethazine (B1197114) hydrochloride in research settings relies on a variety of sophisticated analytical techniques. These methods offer the necessary sensitivity and specificity to detect and quantify the compound, even in complex sample matrices.
Spectroscopic Techniques (e.g., UV-Visible Spectrophotometry)
Chromatographic Separation Techniques (e.g., HPLC, HPTLC, LC-MS)
Detailed research findings on the application of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) specifically for the analysis of chlorphenethazine hydrochloride are not available in the provided search results. Consequently, specific operational parameters such as column types, mobile phase compositions, flow rates, and detection wavelengths, which are crucial for method replication and understanding, could not be compiled.
Electroanalytical Techniques for Compound Detection
Specific studies detailing the use of electroanalytical techniques, such as voltammetry or polarography, for the detection and quantification of this compound were not identified in the available search results. Therefore, information on working electrodes, supporting electrolytes, and potential ranges for its analysis is currently unavailable.
Method Validation for Research Applications
Method validation is a critical component of analytical science, ensuring that a developed method is suitable for its intended purpose. This involves a series of assessments to confirm the method's performance characteristics.
Linearity, Accuracy, and Precision Assessments in Research Environments
Due to the absence of specific analytical methods for this compound in the provided search results, data pertaining to linearity ranges, accuracy (percentage recovery), and precision (repeatability and intermediate precision) assessments are not available.
Robustness and Selectivity Evaluations
Similarly, without established analytical procedures, there are no documented studies on the robustness (the method's capacity to remain unaffected by small, deliberate variations in method parameters) or selectivity (the ability to differentiate and quantify the analyte in the presence of other components) for the analysis of this compound.
Impurity Profiling and Stability-Indicating Method Development
Comprehensive searches of scientific literature and public databases did not yield specific information on the impurity profiling or the development of stability-indicating analytical methods for this compound. While extensive research is available for the related compound, Chlorpheniramine (B86927) Maleate (B1232345), the strict focus of this article on this compound prevents the extrapolation of that data.
The development of a stability-indicating assay is a critical component of the pharmaceutical development process. Such a method is essential for accurately determining the shelf-life of a drug substance and its formulated products by demonstrating that the analytical procedure can effectively separate the active pharmaceutical ingredient from its potential degradation products and any process-related impurities.
Typically, the development of a stability-indicating method involves subjecting the drug substance to forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions usually include exposure to acid, base, oxidation, heat, and light. The goal is to generate potential degradation products and then develop a chromatographic method, most commonly High-Performance Liquid Chromatography (HPLC), that can resolve all these newly formed peaks from the parent drug and from each other.
Once a suitable method is developed, it is rigorously validated to ensure it is linear, accurate, precise, specific, and robust. This validation provides confidence that the method can be reliably used for the quantitative determination of the drug and its impurities in stability samples.
Without specific studies on this compound, it is not possible to provide data on its known impurities, degradation pathways, or the specific chromatographic conditions required for a stability-indicating assay. The structural differences between this compound and its analogue, Chlorpheniramine Maleate, would likely result in different impurity profiles and require distinct analytical methodologies.
Therefore, the detailed research findings, including data tables on impurities and stability-indicating methods for this compound, cannot be provided as they are not available in the public domain.
Structure Activity Relationship Sar Studies of Chlorphenethazine Hydrochloride
Molecular Descriptors and Their Correlation with Pharmacological Activities
Quantitative Structure-Activity Relationship (QSAR) studies on phenothiazine (B1677639) derivatives have identified several molecular descriptors that are crucial in correlating the chemical structure with pharmacological activity. These descriptors help in predicting the biological activity of new derivatives and in designing compounds with enhanced potency and selectivity.
The key molecular features influencing the activity of phenothiazine derivatives like chlorphenethazine (B1197114) include the substitution at the 2-position of the phenothiazine nucleus, the length of the carbon chain separating the ring nitrogen from the side-chain nitrogen, and the nature of the terminal amino group. slideshare.net Substitution at the 2-position with an electron-withdrawing group, such as the chlorine atom in chlorphenethazine, is known to enhance antipsychotic activity. youtube.com A three-carbon chain between the phenothiazine nitrogen and the side-chain nitrogen is generally considered optimal for neuroleptic potency. slideshare.netyoutube.com
| Molecular Descriptor | Definition | Influence on Pharmacological Activity of Phenothiazines |
|---|---|---|
| Log P (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | Influences membrane permeability and transport to the site of action. The relationship with activity can be complex, with an optimal range for efficacy. ubbcluj.roresearchgate.net |
| Molar Refractivity (MR) | A measure of the molar volume of a compound and its polarizability. | Related to the steric fit of the molecule in the receptor binding pocket and van der Waals interactions. researchgate.net |
| Molecular Weight (MW) | The mass of one mole of a substance. | Can influence absorption, distribution, and metabolism. Generally, lower molecular weight is preferred for better bioavailability. researchgate.net |
| Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Represents the ability of a molecule to accept electrons. | Correlates with the molecule's ability to participate in charge-transfer interactions with the receptor. researchgate.net |
| Topological Indices | Numerical descriptors that quantify the molecular topology. | Used to model the relationship between the molecular structure and biological activity in QSAR studies. ubbcluj.ro |
Stereochemical Influences on Receptor Binding and Functional Activity
The three-dimensional structure of phenothiazine derivatives is a key determinant of their interaction with biological receptors and, consequently, their functional activity. The conformation of the phenothiazine ring system and the orientation of the side chain are critical for optimal binding to receptors such as dopamine (B1211576) and histamine (B1213489) receptors.
Studies on phenothiazine drugs have shown that their biological activity is highly dependent on their molecular conformation. nih.gov Two distinct conformations have been identified: an "active" and an "inactive" form. The distinction between these conformations lies in the angle between the two aryl rings of the phenothiazine nucleus and the torsion angle of the N(10)-C bond of the side-chain. nih.gov The biologically active conformation is characterized by an angle between the aryl ring planes in the range of 134-145 degrees. nih.gov This specific conformation is thought to mimic the spatial arrangement of dopamine, allowing for competitive antagonism at dopamine receptors. slideshare.netnih.gov
Furthermore, the presence of a chiral center, which can exist in some phenothiazine derivatives (though not in chlorphenethazine itself), can lead to stereoselectivity in receptor binding. Different enantiomers can exhibit significantly different affinities for their target receptors and may even have different pharmacological profiles. While chlorphenethazine is not chiral, branching at the β-position of the side chain, which can introduce a chiral center, has been shown to decrease antipsychotic potency while enhancing antihistaminic activity in related compounds. youtube.com
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational methods, particularly molecular docking, have become indispensable tools in the elucidation of the SAR of phenothiazine derivatives. These techniques allow for the visualization of the binding mode of ligands within the active site of their target receptors, providing insights into the specific interactions that govern affinity and selectivity.
Molecular docking studies on phenothiazine derivatives have been performed with various receptors, including dopamine D2 and histamine H1 receptors, to understand the molecular basis of their antipsychotic and antihistaminic effects, respectively. nih.govnih.gov These studies typically involve the generation of a 3D model of the target receptor, often through homology modeling if a crystal structure is unavailable, followed by the computational placement of the ligand into the binding pocket. nih.govresearchgate.netplos.org
The results of these docking simulations can reveal key amino acid residues involved in the ligand-receptor interaction. For instance, studies on phenothiazine antipsychotics have shown interactions with specific residues in the dopamine D2 receptor. nih.gov Similarly, docking studies with the histamine H1 receptor have helped to identify the binding determinants for phenothiazine-based antihistamines. nih.gov The phenothiazine tricyclic ring is often associated with the inhibitory effect on the H1 receptor. nih.gov The binding energy, calculated from the docking simulation, provides a theoretical estimation of the binding affinity, which can be correlated with experimental data to build predictive QSAR models. nih.gov
| Phenothiazine Derivative | Target Receptor | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| Various Phenothiazines | Histamine H1 Receptor (H1R) | The phenothiazine tricyclic ring was associated with the inhibiting effect on the H1R. | nih.gov |
| Risperidone Derivatives (related antipsychotics) | Dopamine D2 Receptor | Docking studies predicted interactions with specific residues and generated energy-based descriptors for QSAR models. | nih.gov |
| Various Phenothiazines | BCL-2 Protein (Anticancer target) | Identified interactions with the BCL-2 antiapoptotic protein, with binding free energy correlating with EC50 values. | frontiersin.org |
| Phenothiazine-incorporated N-Mannich bases | Dihydropteroate synthase (DHPS) | Showed high binding affinities and various interaction patterns, including hydrogen bonding and pi interactions. | nih.gov |
Design and Synthesis of Photoaffinity Labels and Radioligands for Receptor Mapping
To further investigate the binding sites and mechanisms of action of phenothiazine derivatives, specialized chemical probes such as photoaffinity labels and radioligands are designed and synthesized. These tools are invaluable for receptor mapping and for studying the drug-receptor interactome.
Photoaffinity labels are compounds that are structurally similar to the drug of interest but contain a photoreactive group. nih.govchemrxiv.org Upon exposure to UV light, this group forms a covalent bond with the receptor at or near the binding site. nih.govsyr.edu This allows for the permanent labeling and subsequent identification of the receptor protein and its specific binding domains. The design of a photoaffinity probe based on a phenothiazine scaffold like chlorphenethazine would involve incorporating a photoreactive moiety, such as an azide (B81097) or a diazirine, while ensuring that the modification does not significantly compromise the compound's affinity for its target receptor. nih.gov
Radioligands are compounds in which one or more atoms have been replaced by a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). nih.gov These labeled molecules are used in radioligand binding assays to quantify the affinity and density of receptors in various tissues. nih.govnih.gov The synthesis of a radiolabeled version of chlorphenethazine would enable detailed characterization of its binding to dopamine, histamine, and other potential receptor targets. For instance, studies have used radiolabeled spiperone (B1681076) ([³H]spiperone) and mepyramine ([³H]mepyramine) to investigate the binding of phenothiazine metabolites to dopamine D2 and histamine H1 receptors, respectively. nih.govnih.gov The development of a specific radioligand for chlorphenethazine would facilitate more direct and precise studies of its receptor pharmacology.
Emerging Research Directions and Future Inquiries for Chlorphenethazine Hydrochloride
Investigation of Novel Biological Targets and Signaling Pathways
Current publicly available research provides limited to no specific information regarding the investigation of novel biological targets and signaling pathways for Chlorphenethazine (B1197114) hydrochloride beyond its known action as a histamine (B1213489) H1-receptor antagonist. While the broader class of phenothiazine (B1677639) derivatives, to which Chlorphenethazine hydrochloride belongs, has been studied for its effects on various receptors and pathways, including dopamine (B1211576) and serotonin (B10506) receptors, specific new targets for this compound have not been identified in the reviewed literature. nih.govwikipedia.org
The scientific community has shown interest in the off-target effects of similar molecules, but dedicated studies to elucidate new biological interactions and the downstream signaling cascades modulated by this compound are conspicuously absent. Future research endeavors are necessary to map the potential polypharmacology of this compound and uncover any novel mechanisms of action that could lead to its repurposing for new therapeutic indications.
Explorations of Antiviral Activities in In Vitro Systems
There is a notable lack of specific in vitro studies investigating the antiviral activities of this compound. In contrast, extensive research has been conducted on the related compound, Chlorpheniramine (B86927) maleate (B1232345), demonstrating its potential against various viruses, including SARS-CoV-2. researchgate.netnih.gov These studies on Chlorpheniramine maleate have explored its mechanisms of viral interference, but it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.
The broader family of phenothiazines has also been a subject of antiviral research, with some members showing activity against a range of viruses by interfering with viral entry and replication. mdpi.comiiarjournals.orgnih.govcdnsciencepub.com However, specific data for this compound within this context is not available.
Mechanisms of Viral Adsorption and Replication Interference
No specific research is available on the mechanisms by which this compound might interfere with viral adsorption or replication.
Direct Virucidal Effect Studies
There are no published studies that specifically investigate the direct virucidal effects of this compound.
Development of Advanced In Vitro Models for Preclinical Evaluation
The application of advanced in vitro models for the preclinical evaluation of this compound is another area with no specific published research. While technologies like organ-on-a-chip and high-throughput screening are revolutionizing preclinical drug assessment, their use in studying this compound has not been documented.
Organ-on-a-Chip and Microphysiological Systems for Mechanistic Studies
There is no evidence of this compound being studied using organ-on-a-chip or other microphysiological systems to investigate its mechanisms of action or potential toxicity in a more physiologically relevant context.
Cell-Based Assays for High-Throughput Screening of Analogues
No public records of high-throughput screening campaigns for analogues of this compound have been identified. Such studies would be essential for exploring the structure-activity relationships and identifying new derivatives with potentially enhanced or novel biological activities.
Repurposing Potential in Novel Preclinical Disease Models
A comprehensive search of scientific databases and research articles yielded no specific studies on the repurposing of this compound in novel preclinical disease models. The exploration of existing drugs for new therapeutic uses is a common and valuable strategy in drug discovery. However, at present, there are no publicly accessible research findings that detail the evaluation of this compound for new indications in any preclinical models.
Application in Chemical Biology and as a Pharmacological Research Tool
Similarly, there is a notable absence of literature describing the use of this compound as a tool in chemical biology or as a pharmacological probe for research purposes. Chemical biology often employs small molecules to investigate biological pathways and protein functions. While the phenothiazine scaffold, to which this compound belongs, is of interest in medicinal chemistry, specific applications of this particular compound as a research tool are not documented in available scientific literature.
Due to the lack of available data, a detailed discussion and data tables on research findings for these specific areas of inquiry for this compound cannot be provided.
Q & A
Q. How can researchers ensure the structural integrity and purity of Chlorphenethazine hydrochloride during synthesis?
Methodological Answer:
- Employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. For example, NMR can identify proton environments and stereochemistry, while HRMS validates molecular weight .
- Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities and assess purity thresholds (>98% for pharmacological studies). Reference standards should follow pharmacopeial guidelines (e.g., USP, Ph Eur) .
Q. What are the critical parameters for designing stability studies of this compound under varying pH conditions?
Methodological Answer:
- Conduct accelerated stability testing at pH 1.2 (simulating gastric fluid), 4.5 (intestinal), and 7.4 (physiological), using buffers like HCl-KCl (pH 1.2) and phosphate-buffered saline (pH 7.4). Monitor degradation via HPLC at 25°C, 40°C, and 60°C .
- Include kinetic modeling (e.g., zero-order or first-order decay) to predict shelf-life. For hydrolytic degradation, assess activation energy using the Arrhenius equation .
Q. How should analytical methods for this compound be validated in compliance with regulatory standards?
Methodological Answer:
- Validate methods for linearity (R² > 0.999), accuracy (recovery 98–102%), precision (RSD < 2%), and detection limits (LOD/LOQ) per ICH Q2(R1) guidelines. Use spiked samples with known concentrations .
- Cross-validate using inter-laboratory studies to ensure reproducibility, especially for spectrophotometric or chromatographic assays .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Follow OSHA HCS2012 guidelines: Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation or dermal contact. Store in airtight containers away from light and moisture .
- Implement spill management protocols : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data from in vitro and in vivo studies of this compound be resolved?
Methodological Answer:
- Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Incorporate parameters like plasma protein binding, tissue distribution, and metabolic pathways (e.g., CYP450 isoforms) .
- Validate findings using crossover studies in animal models, comparing intravenous vs. oral administration to assess bioavailability and first-pass effects .
Q. What advanced techniques are recommended for identifying degradation products of this compound under oxidative stress?
Methodological Answer:
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect and characterize oxidative byproducts (e.g., N-oxides or hydroxylated derivatives) .
- Apply density functional theory (DFT) calculations to predict degradation pathways and correlate with experimental MS/MS fragmentation patterns .
Q. How can excipient interactions affect the formulation stability of this compound in solid dosage forms?
Methodological Answer:
- Screen excipients (e.g., lactose, microcrystalline cellulose) via differential scanning calorimetry (DSC) and isothermal stress testing to detect incompatibilities (e.g., Maillard reactions or moisture-induced hydrolysis) .
- Optimize formulations using factorial design experiments (e.g., 2³ designs) to evaluate the impact of binder concentration, disintegrant type, and compression force on dissolution rates .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Methodological Answer:
- Implement process analytical technology (PAT) tools, such as in-line FTIR spectroscopy, to monitor reaction intermediates in real time and ensure consistent yields .
- Use design of experiments (DoE) to optimize critical process parameters (e.g., temperature, stoichiometry, and catalyst loading) and reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
